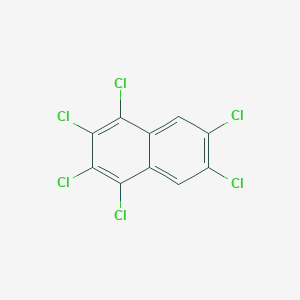

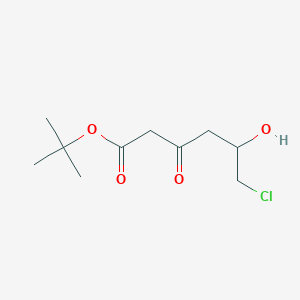

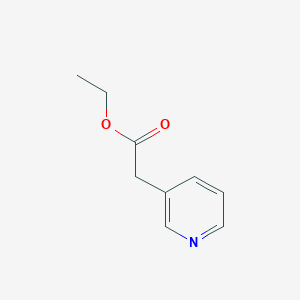

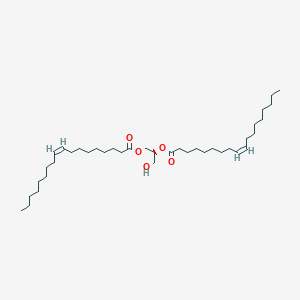

![molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1](/img/structure/B53014.png)

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

概要

説明

コデイン(リン酸水和物)は、アヘンケシから得られる天然アルカロイドです。鎮痛剤、鎮咳剤、下痢止め剤としての使用で広く知られています。 コデインは、リン酸塩として市販されることが多く、半水和物やヘミ水和物を含むさまざまな水和物の形で存在します .

準備方法

合成経路と反応条件: コデインリン酸水和物は通常、純粋なコデインと化学量論量のリン酸と水をエタノール溶液中で反応させることによって合成されます . 反応条件は、目的の水和物の形態が生成されるように注意深く制御されます。

工業的製造方法: 工業的な環境では、コデインリン酸水和物の製造には、一貫性と純度を確保するために、制御された条件下での大規模反応が含まれます。 プロセスには、水和物の形態の結晶化が含まれ、次に薬剤に使用するために単離および精製されます .

化学反応の分析

反応の種類: コデインリン酸水和物は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の性質を改変し、治療効果を高めるために不可欠です。

一般的な試薬と条件: コデインリン酸水和物の反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、目的の結果が得られるように、制御された温度とpH条件下で行われます。

生成される主な生成物: コデインリン酸水和物の反応から生成される主な生成物には、鎮痛作用が強化され、副作用が軽減された誘導体が含まれます。 これらの誘導体は、しばしば新しい製剤の開発に使用されます .

科学研究の応用

コデインリン酸水和物は、以下を含む幅広い科学研究の応用があります。

化学: 水和物の結晶化挙動と水素結合が結晶構造に与える影響を調べるためのモデル化合物として使用されます.

生物学: オピオイド受容体に対するその効果とそのさまざまな医学的状態の治療における可能性について調査されました。

科学的研究の応用

作用機序

コデインリン酸水和物の作用機序は、主にオピオイド受容体、特にμオピオイド受容体の作動薬を介して媒介されます。コデインは体内では代謝されてモルヒネを生成し、鎮痛効果に寄与します。 この化合物は、意識を損なうことなく、他の感覚機能を変更することなく、痛みの閾値を高めます .

類似の化合物との比較

類似の化合物:

- モルヒネ

- ヒドロコドン

- オキシコドン

- ジヒドロコデイン

比較: コデインリン酸水和物は、モルヒネやオキシコドンなどの他のオピオイドと比較して、中程度の効力と依存性のリスクが低い点が特徴です。 これは、その有効性と比較的低い副作用プロファイルのために、軽度から中等度の痛みや咳の治療にしばしば使用されます .

類似化合物との比較

- Morphine

- Hydrocodone

- Oxycodone

- Dihydrocodeine

Comparison: Codeine phosphate hydrate is unique in its moderate potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and coughs due to its effectiveness and relatively lower side effect profile .

特性

IUPAC Name |

4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOBVOOOPUDGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN3C2=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434628 | |

| Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117718-93-1 | |

| Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。